3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of the 4-chlorophenyl and 4-(4-pentylcyclohexyl)phenyl groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves the use of 4-chlorobenzoyl chloride, which reacts with the oxadiazole intermediate to form the desired product.
Attachment of the 4-(4-pentylcyclohexyl)phenyl group: This can be accomplished through a Friedel-Crafts acylation reaction, where the pentylcyclohexyl group is introduced using an appropriate acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-1-phenyl-2-propen-1-one: This compound shares the 4-chlorophenyl group but differs in the rest of its structure, leading to different chemical and biological properties.
4-chlorobenzylidene acetophenone: Another compound with a 4-chlorophenyl group, but with distinct structural features and reactivity.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar 4-chlorophenyl group but differs in its functional groups and overall structure.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-22(13-11-20)25-27-24(28-29-25)21-14-16-23(26)17-15-21/h10-19H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWNCNIIIIJBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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